3-Bromo-6-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester hydrobromide
Overview
Description
3-Bromo-6-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester hydrobromide is a useful research compound. Its molecular formula is C11H12Br2N2O2 and its molecular weight is 364.03. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that imidazo[1,2-a]pyridines, the class of compounds to which bs-31955 belongs, are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . This suggests that BS-31955 may interact with a variety of biological targets.
Mode of Action
Imidazo[1,2-a]pyridines are known to have diverse modes of action depending on their specific structure and the biological target they interact with
Biochemical Pathways
Imidazo[1,2-a]pyridines are known to be involved in a wide range of biochemical pathways due to their diverse biological activities
Pharmacokinetics
Understanding the pharmacokinetic properties of a drug is crucial for optimizing its therapeutic efficacy and minimizing adverse effects .
Result of Action
Given the wide range of biological activities associated with imidazo[1,2-a]pyridines , it is likely that BS-31955 has multiple effects at the molecular and cellular levels.
Properties
IUPAC Name |
ethyl 3-bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate;hydrobromide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O2.BrH/c1-3-16-11(15)9-10(12)14-6-7(2)4-5-8(14)13-9;/h4-6H,3H2,1-2H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXEGZRDUTXTRKB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N2C=C(C=CC2=N1)C)Br.Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Br2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1951438-91-7 | |
Record name | Imidazo[1,2-a]pyridine-2-carboxylic acid, 3-bromo-6-methyl-, ethyl ester, hydrobromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1951438-91-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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